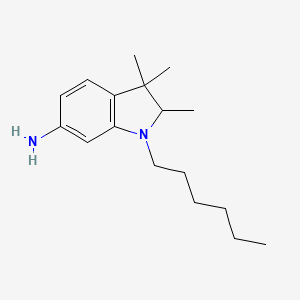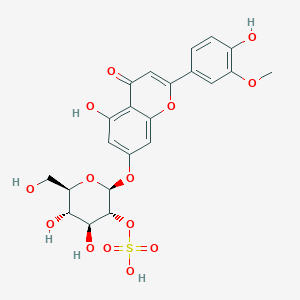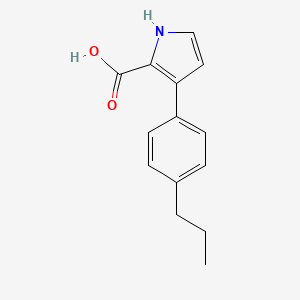
Bis-PEG12-NHS ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis-PEG12-NHS ester is a non-cleavable 12-unit polyethylene glycol (PEG) linker that contains two N-hydroxysuccinimide (NHS) ester groups. This compound is widely used in the synthesis of antibody-drug conjugates (ADCs) and other bioconjugates due to its ability to increase the aqueous solubility of the resulting compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bis-PEG12-NHS ester is synthesized by reacting polyethylene glycol (PEG) with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically takes place in an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under mild conditions. The NHS ester groups are introduced to the PEG chain, resulting in the formation of this compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and the product is typically purified using techniques such as column chromatography or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Bis-PEG12-NHS ester primarily undergoes nucleophilic substitution reactions. The NHS ester groups react with primary amines to form stable amide bonds. This reaction is commonly used for conjugating proteins, peptides, and other amine-containing molecules .
Common Reagents and Conditions
Applications De Recherche Scientifique
Bis-PEG12-NHS ester has a wide range of applications in scientific research:
Chemistry: Used as a crosslinker and spacer in the synthesis of complex molecules.
Biology: Facilitates the conjugation of biomolecules, enhancing their solubility and stability.
Medicine: Key component in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: Employed in the production of bioconjugates for diagnostic and therapeutic purposes .
Mécanisme D'action
The mechanism of action of Bis-PEG12-NHS ester involves the formation of covalent amide bonds between the NHS ester groups and primary amines. This reaction is highly specific and efficient, allowing for the precise conjugation of biomolecules. The PEG spacer increases the solubility and stability of the resulting conjugates, making them suitable for various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis-PEG5-NHS ester: Contains a shorter PEG spacer, resulting in different solubility and stability properties.
DBCO-PEG12-NHS ester: Contains a dibenzocyclooctyne (DBCO) group, enabling copper-free click chemistry with azide groups
Uniqueness
Bis-PEG12-NHS ester is unique due to its 12-unit PEG spacer, which provides an optimal balance between solubility and stability. This makes it particularly suitable for the synthesis of antibody-drug conjugates and other bioconjugates .
Propriétés
Formule moléculaire |
C36H60N2O20 |
|---|---|
Poids moléculaire |
840.9 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C36H60N2O20/c39-31-1-2-32(40)37(31)57-35(43)5-7-45-9-11-47-13-15-49-17-19-51-21-23-53-25-27-55-29-30-56-28-26-54-24-22-52-20-18-50-16-14-48-12-10-46-8-6-36(44)58-38-33(41)3-4-34(38)42/h1-30H2 |
Clé InChI |
ZLKOMOFBMCZXDH-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4a,5,7,8-Tetrahydropyrano[4,3-d]pyrimidin-4-one](/img/structure/B13711255.png)

![N-[1-(3-Methoxypropyl)-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl]-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B13711264.png)



![3-[4-(2-Methoxy-phenylsulfamoyl)-phenyl]-acrylic acid](/img/structure/B13711318.png)
![7,8-Dinitro-3-trifluoroacetyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B13711319.png)
![N-Boc-[N-3-O-isopropylidene]-1-(-bromoethyl)phosphoryl-D-erythro-sphingosine](/img/structure/B13711321.png)

![6-Oxo-1,2,3,4,6,10b-hexahydropyrazino[2,1-a]isoindole-8-carboxylic acid](/img/structure/B13711338.png)


![1-[(2,2,2-Trifluoroethoxy)methyl]pyrazole-3-boronic Acid](/img/structure/B13711349.png)
